molecular formula C30H26O12 B1679152 Procyanidin B3 CAS No. 23567-23-9

Procyanidin B3

Cat. No.: B1679152
CAS No.: 23567-23-9
M. Wt: 578.5 g/mol
InChI Key: XFZJEEAOWLFHDH-AVFWISQGSA-N
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Description

Procyanidin B3 is a type of proanthocyanidin, specifically a B-type procyanidin. It is a dimer composed of two catechin molecules linked by a 4→8 bond. This compound is naturally found in various plants, including red wine, barley, beer, peach, and Jatropha macrantha . It is known for its antioxidant properties and potential health benefits, such as promoting hair growth .

Mechanism of Action

Target of Action

Procyanidin B3 is a natural product that acts as a specific Histone Acetyltransferase (HAT) inhibitor . It binds to the other site of p300 instead of the active site, selectively inhibiting p300-mediated androgen receptor acetylation . It has also been identified as a potential inhibitor of Human Septin 9 , a protein involved in many cellular processes .

Mode of Action

This compound interacts with its targets, primarily p300 and Human Septin 9, leading to changes in their activity. For instance, it selectively inhibits p300-mediated androgen receptor acetylation . In the case of Human Septin 9, molecular modeling showed that this compound interacts with the septin monomer SEPT9 in the region of the G1 and G4 motifs, which are important for GTP binding, and prevents dimerization of septin monomers .

Biochemical Pathways

This compound affects several biochemical pathways. It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity . It also has numerous targets, many of which are components of intracellular signaling pathways, including pro-inflammatory mediators, regulators of cell survival and apoptosis, and angiogenic and metastatic mediators .

Pharmacokinetics

A study on litchi pericarp procyanidins, which include this compound, suggests that these compounds can be detected in various organs of rats at different time points after ingestion .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been identified as a hair-growth stimulant , and it has been shown to prevent the progression of osteoarthritis . It also has potential health benefits such as antioxidant, anticancer, antitumor, anti-inflammatory, immunosuppressive, and antiallergy properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has potent antioxidant activity, which functions as a protective mechanism against oxidative stress caused by reactive oxygen species (ROS) in the environment . .

Safety and Hazards

Procyanidin B3 may cause skin irritation and may be harmful if absorbed through the skin. It may cause eye irritation and may be harmful if inhaled. It may be irritating to mucous membranes and the upper respiratory tract. It may be harmful if swallowed .

Future Directions

Procyanidin B3 is promising in the treatment of chronic metabolic diseases such as cancer, diabetes, and cardiovascular disease, as they prevent cell damage related to oxidative stress . Despite recent advances, multiple questions and challenges remain regarding procyanidin’s action, biogenesis, and bioavailability mechanisms. Further investigation of procyanidin’s metabolism, genetics, and cellular effects is necessary and should be pursued .

Biochemical Analysis

Biochemical Properties

Procyanidin B3 plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of phosphatases such as PRL-1, which affects cell migration . Additionally, it interacts with membrane receptors and enzymes, reducing membrane fluidity and increasing membrane permeability to ions . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit adipogenesis, melanogenesis, and oxidative stress, while enhancing lipid metabolism and macrophage activity . In neuroprotective studies, this compound increased the survival of PC12 cells challenged with hydrogen peroxide and improved the movement behavior of zebrafish larvae . These effects are mediated through the upregulation of the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with the septin monomer SEPT9, preventing the dimerization of septin monomers and affecting the structure of septin filaments in cancer cells . Additionally, this compound binds to enzymes such as trypsin and pepsin through hydrophobic, hydrogen bonding, and electrostatic interactions . These interactions contribute to the compound’s ability to modulate enzyme activity and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under gastric and duodenal digestion conditions . Its long-term effects on cellular function are still being investigated. In neuroprotective studies, the effects of this compound were observed over a period of 24 hours in PC12 cells and 4 days in zebrafish larvae . These findings suggest that this compound can exert sustained protective effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies using grape seed extracts, which contain this compound, different dosages were administered to rats. The results showed that higher doses led to increased antioxidant activity and improved lipid metabolism . At very high doses, potential toxic effects such as liver damage were observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively conjugated in the liver, accumulated in tissues, and excreted in the urine before returning to the intestine via bile . The compound interacts with enzymes such as catechol-O-methyltransferase, which is involved in its methylation and subsequent metabolism . These interactions affect the bioavailability and biological activity of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation are influenced by its interactions with cellular membranes and transport proteins . These factors play a crucial role in determining the bioavailability and efficacy of this compound.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These factors contribute to the compound’s ability to modulate cellular processes and exert its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Procyanidin B3 can be synthesized through the condensation of synthetic leucocyanidin and catechin under specific conditions. The reaction occurs rapidly at pH 5 under ambient conditions, resulting in the formation of this compound along with other procyanidins . The process involves several steps, including benzylation, C4 activation, and one-pot hydrogenolysis reactions .

Industrial Production Methods

Industrial production of this compound involves optimizing the condensation reaction to achieve gram-scale production. The process includes improving benzylation, C4 activation, and one-pot hydrogenolysis reactions to ensure stereoselective formation of the 4,8-interflavan bonds . This method allows for the efficient production of this compound and other related compounds.

Chemical Reactions Analysis

Types of Reactions

Procyanidin B3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: Substitution reactions may involve nucleophiles such as thiols or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield catechin derivatives.

Comparison with Similar Compounds

Procyanidin B3 is part of a larger group of procyanidins, which include other B-type procyanidins such as procyanidin B1, procyanidin B2, and procyanidin B4 . These compounds share similar structures but differ in the specific linkages between the catechin units. This compound is unique due to its specific 4→8 linkage, which influences its chemical properties and biological activities.

List of Similar Compounds

  • Procyanidin B1
  • Procyanidin B2
  • Procyanidin B4
  • Procyanidin C2 (a trimeric procyanidin)

This compound stands out due to its specific linkage and the resulting unique properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJEEAOWLFHDH-AVFWISQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178193
Record name Procyanidin B3
Source EPA DSSTox
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Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23567-23-9
Record name Procyanidin B3
Source CAS Common Chemistry
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Record name Procyanidin B3
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Record name Procyanidin B3
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Record name Procyanidin B3 from barley
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Record name PROCYANIDIN B3
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Q & A

Q1: How does Procyanidin B3 interact with proteins?

A1: this compound interacts with proteins through a combination of forces, mainly electrostatic and hydrophobic interactions. [] These interactions can lead to the formation of soluble and insoluble complexes, depending on the protein, tannin concentration, and environmental factors. [, , ]

Q2: What is the impact of this compound on osteoarthritis?

A2: Research suggests that this compound can alleviate osteoarthritis pathogenesis. In a mouse model, oral administration of this compound protected articular cartilage from degeneration and prevented heterotopic cartilage formation. [] This protective effect is linked to the suppression of nitric oxide synthase (iNOS) and vascular endothelial growth factor (VEGF) signaling. [, ]

Q3: How does this compound affect the TLR4/MD-2 complex?

A3: Studies have demonstrated that this compound can alleviate intervertebral disc degeneration by interacting with the TLR4/MD-2 complex. [] this compound exhibits a high affinity for the hydrophobic pocket of MD-2, potentially blocking the formation of the LPS/TLR4/MD-2 complex and subsequently suppressing the inflammatory response. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C30H26O12 and a molecular weight of 578.51 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: Numerous studies have used spectroscopic methods to characterize this compound. Techniques include:

  • NMR (Nuclear Magnetic Resonance) spectroscopy: Provides detailed structural information and is routinely used to confirm the structure of synthesized this compound. [, , , ]
  • Mass spectrometry (MS): Used to determine molecular weight, identify fragments, and analyze complex mixtures containing this compound. [, , , , , , ]
  • UV-Vis absorption spectroscopy: Measures the absorption and transmission of UV-Vis light, providing information about the electronic transitions within the molecule and its interactions with other molecules. [, , ]
  • Fluorescence spectroscopy: Investigates the interaction of this compound with proteins like papain, bromelain, and bovine serum albumin by analyzing changes in fluorescence intensity and wavelength. [, , , ]

Q6: How stable is this compound in different food matrices?

A6: this compound stability is affected by several factors, including pH, temperature, and the presence of other food components. Studies have shown varying stability in different food matrices:

  • Beer: this compound can undergo oxidative polymerization during beer storage, increasing its affinity for haze-forming proteins and potentially contributing to chill haze formation. []
  • Cooked barley: this compound can contribute to the browning of cooked barley, with its impact depending on concentration and the presence of other phenolic compounds. []

Q7: Does this compound exhibit any catalytic properties?

A7: While this compound itself is not generally considered a catalyst, it has shown inhibitory effects on certain enzymes:

  • Histone acetyltransferases (HATs): this compound acts as a specific HAT inhibitor, particularly targeting p300. This inhibition affects androgen receptor acetylation and exhibits anti-cancer effects in prostate cancer cells. []
  • Digestive enzymes (e.g., trypsin): this compound can bind to and inhibit digestive enzymes like trypsin, potentially influencing nutrient bioavailability. []

Q8: Are there any applications for this compound in the food industry?

A8: this compound has potential applications in the food industry, primarily due to its antioxidant properties. It's being explored as:

  • Dietary supplement: Research suggests potential benefits as a dietary supplement due to its antioxidant and enzyme-inhibitory activities. []

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry has been employed to understand the structural features and interactions of this compound.

  • Molecular docking: Used to predict the binding site and affinity of this compound with proteins like bovine serum albumin. []
  • Density functional theory (DFT) calculations: Utilized to study the formation mechanism and selectivity of the C4α-C8' bond during the synthesis of this compound and related flavonoids. []

Q10: How do structural modifications of this compound affect its activity?

A10: Studies examining the neuroprotective effects of this compound and other procyanidins in a Parkinson's disease model found a positive correlation between the degree of polymerization and their protective activity. [] Dimers (including this compound) and the trimer Procyanidin C1 showed protective effects on PC12 cells and in a zebrafish model, suggesting that larger procyanidins might have increased bioactivity. []

Q11: What are the challenges in formulating this compound for improved stability and bioavailability?

A11: this compound can be prone to degradation under certain conditions, limiting its applications. Research focuses on improving its stability and bioavailability through:

    Q12: What analytical techniques are commonly employed to study this compound?

    A12: A range of analytical methods is used for the characterization and quantification of this compound, including:

    • High-performance liquid chromatography (HPLC): Frequently coupled with various detectors, such as diode array detectors (DAD) [] or mass spectrometry (MS) [, ] for separation and quantification of this compound in complex matrices like plant extracts and food samples.
    • Ultra-high-performance liquid chromatography (UPLC): Offers enhanced resolution and sensitivity compared to HPLC and is often coupled with high-resolution mass spectrometry (HRMS) for a comprehensive analysis of this compound and its metabolites. []

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